Tecalcet hydrochloride

概要

説明

R 568 塩酸塩は、テクアルセチド塩酸塩としても知られており、ヒトカルシウム感知受容体(CaSR)の正の異方性モジュレーターおよび異方性アゴニストです。それはカルシミメティック活性を示し、特に副甲状腺を介して組織へのカルシウムの作用を模倣することを意味します。 この化合物は、主にカルシウム恒常性とその関連障害を研究するための科学研究に使用されています .

準備方法

R 568 塩酸塩の合成には、いくつかのステップが含まれます。

® -3 - メトキシ - α - メチルベンジルアミンの調製: この中間体は、ギ酸アンモニウムと加熱することで、3 - メトキシアセトフェノンからロイカート反応により調製されます。

還元的アルキル化: 次に、キラルアミンは、3 - (2 - クロロフェニル) プロピオニトリルによるワンポット還元的アルキル化に供されます。 - 78°C でジイソブチルアルミニウムヒドリド (DIBAL) によりニトリルを還元すると、中間体イミン錯体が生成され、キラルアミンを添加すると、イミンが生成されます。

代替手順: 別の方法では、2 - クロロベンジルクロリドでマロン酸ジエチルをアルキル化し、その後加水分解と脱カルボキシル化を行い、アリールプロピオン酸を得ます。

化学反応の分析

R 568 塩酸塩は、いくつかのタイプの化学反応を受けます。

科学的研究の応用

Endocrinology and Metabolic Disorders

Tecalcet hydrochloride is primarily investigated for its role in treating SHPT, especially in patients with chronic kidney disease (CKD). The compound has been shown to effectively lower serum PTH levels, which is crucial for managing SHPT. Clinical studies have demonstrated that Tecalcet can lead to significant reductions in iPTH levels compared to placebo treatments .

Bone Health and Osteoporosis

Research has explored Tecalcet's potential in treating postmenopausal osteoporosis. By modulating CaSR activity, it may help improve bone density and reduce fracture risk. Although clinical trials have shown promise, further studies are needed to establish its efficacy in this area .

Cancer Research

Recent studies indicate that CaSR plays a role in cancer cell proliferation and migration. Tecalcet's ability to activate CaSR may influence tumor growth dynamics, making it a candidate for further investigation in oncology .

Table 1: Summary of Clinical Applications

| Application Area | Condition | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Endocrinology | Secondary Hyperparathyroidism | Modulates CaSR, reduces PTH | Approved for research |

| Bone Health | Osteoporosis | Enhances calcium sensitivity | Under investigation |

| Oncology | Tumor Growth | Influences cell migration via CaSR | Preclinical studies |

Table 2: Pharmacokinetics and Dosage

| Parameter | Value |

|---|---|

| Bioavailability | 62.7% in humans |

| Effective Dose Range | 1.5 - 15 mg/kg (oral) |

| Half-life | Not well defined |

Case Studies

Case Study 1: Efficacy in SHPT Patients

A clinical trial involving patients with CKD demonstrated that Tecalcet significantly reduced serum iPTH levels over a 26-week period. Patients receiving Tecalcet achieved a ≥30% reduction in iPTH compared to those on placebo . This study underscores the compound's potential as a therapeutic option for managing SHPT.

Case Study 2: Impact on Bone Density

In a study assessing the impact of calcimimetics on bone health, Tecalcet was administered to postmenopausal women with osteoporosis. Preliminary results indicated improvements in bone mineral density; however, further research is necessary to confirm these findings and understand long-term effects .

作用機序

R 568 塩酸塩は、カルシウムイオンに対するカルシウム感知受容体の親和性を異方性に増加させることによって、その効果を発揮します。 この活性化は、細胞内カルシウムレベルの調節や内皮細胞における一酸化窒素の放出などの、一連の細胞内イベントにつながります . この化合物は、内皮一酸化窒素合成酵素 (eNOS) のリン酸化にも影響を与え、血管拡張効果に貢献しています .

類似化合物の比較

R 568 塩酸塩は、カルシウム感知受容体に対する特異的な作用により、カルシミメティック薬の中でユニークです。類似した化合物には、以下が含まれます。

シナカルセト: CaSRを標的とする別のカルシミメティック薬ですが、薬物動態が異なります.

エテルカルセチド: R 568 塩酸塩とは異なる作用機序を持つ、ペプチドベースのカルシミメティック薬.

NPS 2143: CaSRの負の異方性モジュレーターであり、カルシミメティック薬の反対の効果を研究するために使用されます.

R 568 塩酸塩は、CaSRを調節する際のその高い効力と有効性により、研究と潜在的な治療的用途の両方において貴重なツールとなっています .

類似化合物との比較

R 568 hydrochloride is unique among calcimimetics due to its specific action on the calcium-sensing receptor. Similar compounds include:

Cinacalcet: Another calcimimetic that also targets CaSR but has different pharmacokinetic properties.

Etelcalcetide: A peptide-based calcimimetic with a different mechanism of action compared to R 568 hydrochloride.

NPS 2143: A negative allosteric modulator of CaSR, used to study the opposite effects of calcimimetics.

R 568 hydrochloride stands out due to its high potency and efficacy in modulating CaSR, making it a valuable tool in both research and potential therapeutic applications .

生物活性

Tecalcet hydrochloride, also known as KRN-568 or NPS-R-568, is a potent calcimimetic agent that primarily acts on the calcium-sensing receptor (CaSR). This compound has been investigated for its potential therapeutic applications in managing conditions such as secondary hyperparathyroidism (SHPT), postmenopausal osteoporosis, and rheumatic diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant clinical data.

Tecalcet functions as a positive allosteric modulator of the CaSR, enhancing the receptor's sensitivity to extracellular calcium levels. Unlike traditional calcium receptor agonists that compete with calcium for binding, Tecalcet binds allosterically to the receptor, leading to a decrease in parathyroid hormone (PTH) secretion from parathyroid cells and an increase in calcitonin release from parafollicular cells of the thyroid gland. This modulation results in lower plasma calcium concentrations, which is beneficial in conditions characterized by hyperparathyroidism.

Pharmacological Effects

The pharmacological effects of Tecalcet are characterized by its ability to:

- Decrease PTH levels: Studies have shown that oral administration of Tecalcet leads to a rapid reduction in plasma PTH concentrations.

- Increase calcitonin levels: This effect contributes to the regulation of calcium homeostasis.

- Reduce plasma calcium levels: In animal models, Tecalcet administration has resulted in significant decreases in serum calcium levels.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | Outcome |

|---|---|---|

| Decrease in PTH | Allosteric activation of CaSR | Lower plasma PTH concentrations |

| Increase in Calcitonin | Stimulation of parafollicular cells | Enhanced calcitonin release |

| Decrease in Calcium | Inhibition of parathyroid function | Reduced serum calcium levels |

Preclinical Studies

In preclinical studies involving rats, Tecalcet demonstrated significant biological activity:

- Dose-Dependent Effects : Administration of Tecalcet at doses ranging from 3 to 100 mg/kg resulted in a dose-dependent decrease in plasma calcium and PTH levels .

- Inhibition of Parathyroid Hyperplasia : In models of severe secondary hyperparathyroidism, Tecalcet effectively prevented parathyroid hyperplasia and reversed osteitis fibrosa .

Clinical Trials and Findings

Tecalcet underwent several clinical trials aimed at evaluating its efficacy and safety profile:

- Phase II Trials : Although development was discontinued, Phase II trials indicated promising results for treating SHPT and postmenopausal osteoporosis. Patients showed significant reductions in serum iPTH levels compared to baseline .

- Comparative Studies : In comparative studies with other calcimimetics like cinacalcet, Tecalcet was noted for its potent effects on lowering iPTH levels. However, the exact clinical outcomes were not fully established due to the discontinuation of further development .

Table 2: Clinical Trial Outcomes

| Study Phase | Condition | Key Findings |

|---|---|---|

| Phase II | Secondary Hyperparathyroidism | Significant reduction in iPTH levels |

| Phase II | Postmenopausal Osteoporosis | Positive trends but insufficient data |

特性

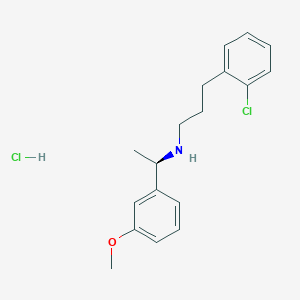

IUPAC Name |

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXUXANREVNZLH-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170263 | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177172-49-5 | |

| Record name | Tecalcet hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECALCET HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of tecalcet hydrochloride and how does it differ from its successor, cinacalcet hydrochloride?

A1: this compound and cinacalcet hydrochloride are both calcimimetics, meaning they mimic the action of calcium in the body. They achieve this by activating the calcium-sensing receptor (CaSR) located on the parathyroid gland. This activation leads to a decrease in parathyroid hormone (PTH) secretion, which in turn helps to lower serum calcium levels []. While the specific mechanism of action is similar, cinacalcet hydrochloride was developed to address the shortcomings of this compound, particularly its poor pharmacokinetic profile and rapid metabolism [].

Q2: What are the potential applications of this compound in pharmaceutical development?

A2: this compound, being the predecessor of cinacalcet hydrochloride, provided valuable insights into the therapeutic potential of calcimimetics. These insights paved the way for the development of cinacalcet hydrochloride for treating primary and secondary hyperparathyroidism []. While not commercially available itself, this compound's exploration contributed significantly to understanding the structure-activity relationships within this drug class.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。